molecular formula C11H19NO3 B8191206 Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B8191206
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-YIZRAAEISA-N
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Description

The compound Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a hydroxy group, an aza group, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the use of tert-butyl chloroformate and 3-aza-bicyclo[3.2.0]heptane-6-amine as starting materials. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often in an ice bath, to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through crystallization using anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aza group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a building block in the synthesis of biologically active molecules. It can be used to create analogs of natural products with improved pharmacological properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aza group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl rel-(1R, 5S, 6S)-6-amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R, 5S, 6S)-6-amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
  • trans-tert-Butyl 6-amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

The uniqueness of Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate lies in its bicyclic structure and the presence of both hydroxy and aza groups. This combination of functional groups provides a versatile platform for chemical modifications and the creation of novel compounds with diverse biological activities .

Properties

IUPAC Name

tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-YIZRAAEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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